MK-0752

γ-Secretase Aβ40 Alzheimer's Disease

Select MK-0752 for its unique γ-secretase inhibition profile: moderate Aβ40 potency (IC50=5 nM) and preferential Notch1 inhibition (IC50=12 nM). Clinically validated Phase I/II with human PK (t1/2≈15h) and BBB penetration. Ideal for oncology (Notch1-driven cancers) and CNS studies. High DMSO solubility (200 mM) for assay-ready stocks.

Molecular Formula C21H21ClF2O4S
Molecular Weight 442.9 g/mol
CAS No. 952578-68-6
Cat. No. B8036628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0752
CAS952578-68-6
Molecular FormulaC21H21ClF2O4S
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26)
InChIKeyXCGJIFAKUZNNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic Acid (MK-0752): A Clinically Advanced γ-Secretase Inhibitor with Distinct Notch/Aβ Pharmacology


3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid (also known as MK-0752, CAS 471905-41-6) is a synthetic small-molecule inhibitor of γ-secretase, an intramembrane protease complex responsible for the proteolytic processing of both amyloid precursor protein (APP) and Notch receptors [1][2]. The compound exhibits moderate nanomolar potency against γ-secretase-mediated Aβ40 production (IC50 = 5 nM in human SH-SY5Y cells) and demonstrates oral bioavailability with blood-brain barrier penetration in preclinical models [3]. MK-0752 has been evaluated in multiple Phase I/II clinical trials for both Alzheimer's disease and oncology indications, with established human pharmacokinetic parameters including a plasma half-life of approximately 15 hours .

Why γ-Secretase Inhibitors Are Not Interchangeable: Critical Differences in Potency, Selectivity, and Clinical Validation


The γ-secretase inhibitor class encompasses compounds with profoundly divergent pharmacological profiles across potency, Notch versus Aβ selectivity, and clinical development status. Substituting one GSI for another without accounting for these parameters can lead to experimental irreproducibility or translational failure. For instance, while DAPT exhibits micromolar potency (IC50 = 115 nM for total Aβ) , avagacestat (BMS-708163) demonstrates sub-nanomolar potency (IC50 = 0.3 nM) with 193-fold selectivity against Notch , and semagacestat (LY450139) shows minimal Notch selectivity (Notch/Aβ42 IC50 ratio = 1.3) . MK-0752 occupies a distinct intermediate position with moderate nanomolar potency (Aβ40 IC50 = 5 nM) [1] and a unique selectivity profile across Notch isoforms (IC50: Notch1 = 12 nM, Notch2 = 85 nM, Notch3/4 = no effect) , coupled with extensive Phase I/II clinical validation in both oncology and neurology [2]. The quantitative evidence below demonstrates why MK-0752 cannot be generically replaced by alternative GSIs without compromising specific research objectives.

Quantitative Differentiation of MK-0752 from Comparator γ-Secretase Inhibitors


Intermediate Potency with Documented Oral Bioavailability and CNS Penetration

MK-0752 demonstrates an IC50 of 5 nM for Aβ40 reduction in human SH-SY5Y cells, positioning it between the sub-nanomolar potency of avagacestat (IC50 = 0.3 nM) and the weaker potency of DAPT (IC50 = 115 nM for total Aβ) [1]. Critically, MK-0752 is orally bioavailable and crosses the blood-brain barrier, as demonstrated by a 90% reduction in newly generated Aβ (AUV) in rhesus monkey brain at 240 mg/kg p.o. [2].

γ-Secretase Aβ40 Alzheimer's Disease Oral Bioavailability CNS Penetration

Distinct Notch Isoform Selectivity Profile

MK-0752 exhibits a unique selectivity pattern across Notch isoforms: it inhibits Notch1 intracellular domain (NICD) cleavage with an IC50 of 12 nM, shows weaker inhibition of Notch2 cleavage (IC50 = 85 nM), and has no effect on Notch3/4 cleavage . In contrast, avagacestat demonstrates a 193-fold selectivity against Notch overall (Aβ40 IC50 = 0.3 nM vs. Notch IC50 = 58 nM) , while semagacestat shows minimal selectivity with a Notch/Aβ42 IC50 ratio of only 1.3 . Additionally, MK-0752 shows no significant inhibition of other proteases (cathepsin G, matrix metalloproteinases) at concentrations up to 1 μM .

Notch Signaling Cancer Stem Cells Isoform Selectivity γ-Secretase Oncology

Clinical Validation in Multiple Oncology Indications

MK-0752 has completed multiple Phase I clinical trials in oncology, establishing human safety, pharmacokinetics, and pharmacodynamic parameters. In a study of 103 adult patients with advanced solid tumors, weekly dosing at 1,800-4,200 mg resulted in significant inhibition of a Notch gene signature in hair follicles, confirming target engagement [1]. The compound exhibited a plasma half-life of approximately 15 hours with dose-proportional PK [1]. In combination with gemcitabine for pancreatic ductal adenocarcinoma (n=44), MK-0752 could be safely combined at full single-agent recommended phase 2 doses, with 13/19 evaluable patients achieving stable disease and 1 partial response [2]. In pediatric CNS malignancies, MK-0752 demonstrated manageable toxicity and was well-tolerated [3]. In contrast, semagacestat failed Phase III Alzheimer's trials due to worsening of cognition and increased skin cancer risk [4], while avagacestat's Phase II development was discontinued due to lack of efficacy [5].

Phase I Clinical Trial Solid Tumors Pancreatic Cancer CNS Malignancies Notch Inhibition

High Purity and Defined Solubility Specifications for Reproducible Experimental Use

Commercial MK-0752 is supplied at ≥98% purity by HPLC , with defined solubility parameters: 89 mg/mL in DMSO (200.94 mM), 45 mg/mL in ethanol (101.6 mM), and insoluble in water . These specifications ensure reproducible dosing in cell-based assays and in vivo studies. In contrast, some alternative GSIs (e.g., DAPT) exhibit lower reported purity (typically ≥95%) and variable solubility , which can introduce experimental variability.

Purity Solubility DMSO Quality Control Reproducibility

Established In Vivo Efficacy and Dosing in Non-Human Primates

Oral administration of MK-0752 at 240 mg/kg reduces newly generated Aβ in rhesus monkey brain by 90% (AUV measurement) [1][2], confirming CNS target engagement. In guinea pigs, oral doses of 10-30 mg/kg produce dose-dependent reduction of Aβ40 in plasma, brain, and CSF with a brain IC50 of 440 nM [3]. In comparison, avagacestat reduced brain Aβ40 in rats and dogs with sustained effects [4], while DAPT requires higher doses for similar CNS effects (e.g., 100 mg/kg in mice for ~40% brain Aβ reduction) [5]. The non-human primate data for MK-0752 are particularly valuable for translational neuroscience research.

In Vivo Pharmacology Non-Human Primate Amyloid-β Blood-Brain Barrier Oral Dosing

Optimal Research and Procurement Applications for MK-0752 Based on Differentiated Evidence


Translational Oncology Studies Requiring Clinically Validated Notch Inhibition

MK-0752 is the preferred γ-secretase inhibitor for preclinical oncology studies aiming for clinical translation, given its extensive Phase I validation in multiple solid tumor types [1][2][3]. Researchers studying Notch1-driven cancers (e.g., T-ALL, breast cancer, pancreatic adenocarcinoma) benefit from MK-0752's established human pharmacokinetics (t1/2 ≈15 hours) and target engagement biomarkers (hair follicle Notch gene signature) [1]. The compound's distinct Notch isoform selectivity profile (preferential Notch1 inhibition) enables more precise investigation of isoform-specific signaling .

CNS Amyloid-β Research Requiring Blood-Brain Barrier Penetration

For in vivo studies of CNS amyloid-β processing, MK-0752 offers validated blood-brain barrier penetration and robust target engagement in non-human primates (90% reduction in newly synthesized brain Aβ at 240 mg/kg p.o.) [4][5]. This makes it suitable for Alzheimer's disease models where oral bioavailability and CNS exposure are critical. The moderate potency (IC50 = 5 nM) allows for titratable inhibition without complete pathway shutdown, which may be advantageous for studying physiological γ-secretase functions [6].

Cancer Stem Cell and Combination Therapy Research

MK-0752 has demonstrated preclinical and clinical synergy with chemotherapeutic agents (docetaxel, gemcitabine, cisplatin) through its effects on cancer stem cell populations [7][8][9]. Researchers investigating Notch-dependent stem cell maintenance or developing combination regimens should select MK-0752 due to the availability of clinical combination data, including safe co-administration with gemcitabine at full single-agent doses [2]. The compound reduces breast cancer stem cell (CD44+/CD24-) populations in preclinical models and clinical samples [7].

High-Throughput Screening and In Vitro Pharmacology Requiring High Purity and Solubility

For cell-based assays and high-throughput screening campaigns, MK-0752's ≥98% purity and high DMSO solubility (89 mg/mL, 200.94 mM) facilitate preparation of concentrated stock solutions with minimal precipitation risk . This is particularly important for assays requiring extended incubation periods or dose-response curves spanning several log units. The defined solubility parameters and stability data (stable at -20°C for up to 3 years as powder) ensure batch-to-batch consistency and reduce experimental variability [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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